The compound can be found in chemical databases such as PubChem and BenchChem, where it is cataloged under the identifier CID 22059. Its structural characteristics place it within the broader category of azepines, which are known for their diverse biological activities and utility in synthetic organic chemistry .
The synthesis of 1-acetylhexahydro-1H-azepine typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
The molecular structure of 1-acetylhexahydro-1H-azepine features a saturated azepine ring:
InChI=1S/C8H15NO/c1-8(10)9-6-4-2-3-5-7-9/h2-7H2,1H3
, which provides insight into its connectivity and stereochemistry .1-Acetylhexahydro-1H-azepine undergoes several notable chemical reactions:
The mechanism of action for 1-acetylhexahydro-1H-azepine is primarily related to its interaction with biological targets:
These properties make it suitable for use in synthetic applications where stability and reactivity are critical factors .
1-Acetylhexahydro-1H-azepine has several significant applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4